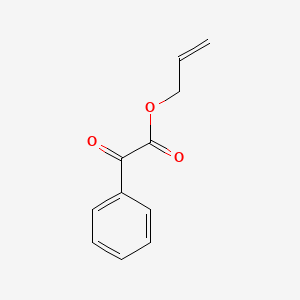

Allyl 2-oxo-2-phenylacetate

CAS No.:

Cat. No.: VC18915002

Molecular Formula: C11H10O3

Molecular Weight: 190.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10O3 |

|---|---|

| Molecular Weight | 190.19 g/mol |

| IUPAC Name | prop-2-enyl 2-oxo-2-phenylacetate |

| Standard InChI | InChI=1S/C11H10O3/c1-2-8-14-11(13)10(12)9-6-4-3-5-7-9/h2-7H,1,8H2 |

| Standard InChI Key | PMQKSRSJAUZEAW-UHFFFAOYSA-N |

| Canonical SMILES | C=CCOC(=O)C(=O)C1=CC=CC=C1 |

Introduction

Chemical Structure and Physicochemical Properties

Allyl 2-oxo-2-phenylacetate belongs to the class of alpha-keto esters, distinguished by a carbonyl group adjacent to an ester functional group. The molecule comprises an allyl group () attached to a 2-oxo-2-phenylacetate moiety, which confers both electrophilic reactivity and aromatic stability.

Molecular Characteristics

-

Molecular Formula:

-

Molecular Weight: 190.19 g/mol

-

Structural Features:

Physical Properties

| Property | Value |

|---|---|

| Appearance | Yellow oil |

| Density | ~1.13 g/cm³ (estimated) |

| Boiling Point | Not reported (decomposes) |

| Solubility | Soluble in organic solvents |

The compound’s liquid state and solubility in polar aprotic solvents like dichloromethane () make it suitable for solution-phase reactions .

Synthetic Methodologies

Allyl 2-oxo-2-phenylacetate is synthesized via multiple routes, each with distinct advantages in yield and scalability.

Classical Two-Step Synthesis

-

Acyl Chloride Formation: Phenylacetic acid derivatives react with oxalyl chloride () in dichloromethane, catalyzed by dimethylformamide (DMAP), to form the corresponding acyl chloride.

-

Esterification: The acyl chloride intermediate reacts with allyl alcohol () in the presence of triethylamine (), yielding Allyl 2-oxo-2-phenylacetate with up to 63% efficiency .

Photoinduced Aerobic Oxidation

A metal-free, visible-light-driven method utilizes eosin Y as a photocatalyst under aerobic conditions. This approach converts α-diazoesters to α-ketoesters (e.g., Allyl 2-oxo-2-phenylacetate) via singlet oxygen () generation, achieving yields of 74–82% .

Reaction Conditions:

Comparative Analysis of Methods

| Method | Yield (%) | Catalyst | Reaction Time |

|---|---|---|---|

| Classical Two-Step | 63 | DMAP/ | 24–48 hours |

| Photoinduced Oxidation | 82 | Eosin Y | 4–7 hours |

The photoinduced method offers superior efficiency and shorter reaction times, making it preferable for industrial applications .

Reactivity and Mechanistic Insights

The electrophilic carbonyl carbon in Allyl 2-oxo-2-phenylacetate drives its participation in diverse reactions, including nucleophilic additions and cyclizations.

Nucleophilic Addition

Nucleophiles (e.g., amines, alcohols) attack the alpha-keto carbonyl group, forming tetrahedral intermediates that dehydrate to yield α-hydroxy acids or imines. For example, silylene transfer generates silacarbonyl ylides, which rearrange into siloxy ketenes for further transformations .

Photochemical Behavior

Under visible light, the compound undergoes singlet oxygen-mediated oxidation, facilitating the cleavage of diazo groups to produce ketones. This pathway is critical in synthesizing heterocyclic compounds and functionalized aromatics .

Applications in Organic Synthesis and Medicinal Chemistry

Pharmaceutical Intermediates

Allyl 2-oxo-2-phenylacetate is a precursor to non-steroidal anti-inflammatory drugs (NSAIDs) and antiviral agents. Its alpha-keto group enables condensation reactions with hydrazines to form pyrazole derivatives, a common pharmacophore .

Polymer Chemistry

The allyl group participates in radical polymerization, yielding cross-linked polymers with applications in drug delivery systems and coatings. Copolymerization with styrene enhances thermal stability and mechanical strength .

Asymmetric Catalysis

Chiral modifications of the ester moiety facilitate its use in asymmetric aldol reactions, producing enantiomerically pure β-hydroxy ketones for natural product synthesis.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

NMR (500 MHz, CDCl):

-

NMR (125 MHz, CDCl):

Mass Spectrometry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume